molecular formula C6H14N4O3 B13125055 rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid

rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid

Cat. No.: B13125055
M. Wt: 190.20 g/mol
InChI Key: OPCBKDJCJYBGTQ-QWWZWVQMSA-N
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Description

rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid: is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of amino, guanidino, and hydroxyl functional groups, which contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid typically involves multiple steps, starting from readily available precursors. The process may include the protection of functional groups, selective reactions to introduce the amino and guanidino groups, and deprotection steps to yield the final product. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The guanidino group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure mimics certain natural amino acids, making it useful in studying protein synthesis and function.

Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests applications in drug development, particularly for conditions involving enzyme dysregulation.

Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and guanidino groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of these targets. This interaction can influence metabolic pathways, signal transduction, and other cellular processes.

Comparison with Similar Compounds

    L-Arginine: Similar in structure due to the presence of the guanidino group but differs in the overall configuration and additional functional groups.

    L-Ornithine: Shares the amino and carboxyl groups but lacks the guanidino group, leading to different reactivity and biological activity.

    L-Citrulline: Contains similar functional groups but differs in the arrangement and additional substituents.

Uniqueness: rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H14N4O3

Molecular Weight

190.20 g/mol

IUPAC Name

(2R,4R)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid

InChI

InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4-/m1/s1

InChI Key

OPCBKDJCJYBGTQ-QWWZWVQMSA-N

Isomeric SMILES

C([C@H](CN=C(N)N)O)[C@H](C(=O)O)N

Canonical SMILES

C(C(CN=C(N)N)O)C(C(=O)O)N

Origin of Product

United States

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